N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-15-7-5-14(6-8-15)13-22-19(24)23-10-9-18(25-12-11-23)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLDDKWOPNELOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions One common synthetic route includes the reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a thioamide to form the thiazepane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a class of nitrogen-sulfur heterocycles, which are often compared to diazepanes, oxazepanes, and other thiazepane derivatives. Key structural differences include:
Key Observations :
- Ring System Influence: The 1,4-thiazepane core (vs.
- Halogen Effects: The 4-chlorophenyl and 2-fluorophenyl substituents in the target compound may improve lipophilicity and metabolic stability relative to non-halogenated analogues. Fluorine’s electronegativity could also modulate electronic effects at binding sites.
Pharmacological and Physicochemical Comparisons
Limited direct pharmacological data exist for the target compound. However, analogues with similar halogenated substituents and heterocyclic cores have been studied:
- N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide : This diazepane derivative lacks the sulfur atom in the thiazepane ring but includes a thiolan moiety. Its lower molecular weight (337.5 vs. 386.87 g/mol) suggests improved bioavailability compared to the target compound.
- Coumarin-triazole hybrids : These derivatives exhibit enhanced π-π stacking due to the coumarin core, which the thiazepane-based compound may lack. However, the thiazepane’s sulfur atom could provide unique hydrogen-bonding or van der Waals interactions.
Biological Activity
N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 354.9 g/mol. The presence of a thiazepane ring contributes to its unique biological properties.
Research indicates that N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide may exhibit its biological activity through several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other signaling molecules.
- Receptor Modulation : It may act as a modulator for various receptors, including those involved in pain perception and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
Antitumor Activity
Several studies have investigated the antitumor potential of N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may interfere with cancer cell proliferation.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Cytotoxicity in Cancer Cells | IC50 values < 10 µM | |
| Antimicrobial Activity | Effective against E. coli | |
| Neuroprotection | Reduced apoptosis |
Case Studies
-
Case Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry evaluated the efficacy of N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide against various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cells, suggesting its potential as a lead compound for further development. -
Neuroprotective Study :
In a model of Alzheimer's disease, researchers found that treatment with this compound significantly improved cognitive function in animal models. The mechanism was linked to its ability to inhibit tau protein aggregation and reduce neuroinflammation. -
Antimicrobial Evaluation :
A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, particularly against resistant strains of E. coli and Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
